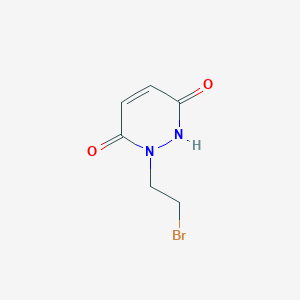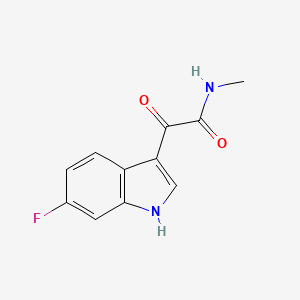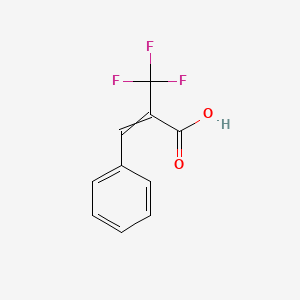![molecular formula C12H11FO B11823020 6-Fluoro-5,8,9,10-tetrahydrobenzo[8]annulen-5-one](/img/structure/B11823020.png)
6-Fluoro-5,8,9,10-tetrahydrobenzo[8]annulen-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluor-5,8,9,10-tetrahydrobenzo8annulen-5-on ist eine chemische Verbindung mit der Summenformel C12H11FO. Es ist ein fluoriertes Derivat von Tetrahydrobenzoannulen, das durch das Vorhandensein eines Fluoratoms an der 6. Position und einer Ketongruppe an der 5. Position gekennzeichnet ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Fluor-5,8,9,10-tetrahydrobenzo8annulen-5-on beinhaltet typischerweise die Fluorierung eines geeigneten Vorläufers, gefolgt von Cyclisierungs- und Oxidationsschritten. Ein übliches Verfahren umfasst die folgenden Schritte:
Fluorierung: Einführung eines Fluoratoms an der gewünschten Position unter Verwendung von Reagenzien wie N-Fluorbenzolsulfonimid (NFSI) oder Selectfluor.
Cyclisierung: Bildung der anellierten Ringstruktur durch intramolekulare Cyclisierungsreaktionen, die oft durch Lewis-Säuren wie Aluminiumchlorid (AlCl3) katalysiert werden.
Oxidation: Umwandlung des Zwischenprodukts in die Ketonform unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3).
Industrielle Produktionsmethoden
Die industrielle Produktion von 6-Fluor-5,8,9,10-tetrahydrobenzo8annulen-5-on kann großtechnische Fluorierungs- und Cyclisierungsprozesse beinhalten, die auf Ausbeute und Reinheit optimiert sind. Durchflussreaktoren und fortschrittliche katalytische Systeme werden häufig eingesetzt, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-Fluor-5,8,9,10-tetrahydrobenzo8annulen-5-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Ketongruppe kann weiter oxidiert werden, um Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Das Keton kann mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) zu einem Alkohol reduziert werden.
Substitution: Das Fluoratom kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)
Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4)
Substitution: Nucleophile wie Amine, Thiole oder Alkoxide
Hauptprodukte
Oxidation: Carbonsäuren, Aldehyde
Reduktion: Alkohole
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil
Wissenschaftliche Forschungsanwendungen
6-Fluor-5,8,9,10-tetrahydrobenzo8annulen-5-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, darunter entzündungshemmende und krebshemmende Wirkungen.
Industrie: Eingesetzt bei der Entwicklung von fortschrittlichen Materialien und als Vorläufer bei der Produktion von Spezialchemikalien.
Wirkmechanismus
Der Wirkmechanismus von 6-Fluor-5,8,9,10-tetrahydrobenzo8annulen-5-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Das Fluoratom verstärkt die Lipophilie und metabolische Stabilität der Verbindung, wodurch sie mit hydrophoben Taschen in Proteinen und Enzymen interagieren kann. Die Ketongruppe kann Wasserstoffbrückenbindungen mit aktiven Zentrenresten bilden und die Bindungsaffinität und Aktivität der Verbindung beeinflussen.
Wirkmechanismus
The mechanism of action of 6-Fluoro-5,8,9,10-tetrahydrobenzo8annulen-5-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The ketone group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
6-Fluor-5,8,9,10-tetrahydrobenzo8annulen-5-on ist einzigartig aufgrund des Vorhandenseins sowohl eines Fluoratoms als auch einer Ketongruppe, die unterschiedliche chemische und biologische Eigenschaften verleihen. Das Fluoratom verstärkt die Stabilität und Lipophilie der Verbindung, während die Ketongruppe eine reaktive Stelle für weitere chemische Modifikationen bietet.
Eigenschaften
Molekularformel |
C12H11FO |
|---|---|
Molekulargewicht |
190.21 g/mol |
IUPAC-Name |
6-fluoro-9,10-dihydro-8H-benzo[8]annulen-5-one |
InChI |
InChI=1S/C12H11FO/c13-11-8-4-2-6-9-5-1-3-7-10(9)12(11)14/h1,3,5,7-8H,2,4,6H2 |
InChI-Schlüssel |
MMXHCMVWFULIAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(C(=O)C2=CC=CC=C2C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5S)-5-benzyl-2-(2,4,6-trimethylphenyl)-3,5,6,8-tetrahydro-1H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B11822940.png)


![6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822972.png)


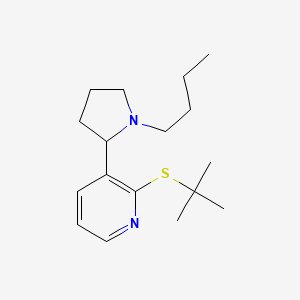
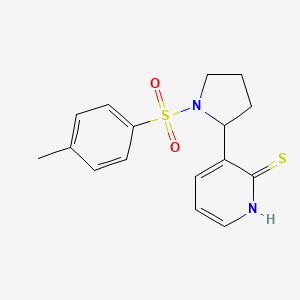
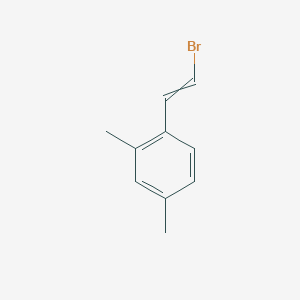
![3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11822995.png)

